PRMT1 Potency Advantage Over AMI-1
In biochemical assays against recombinant human PRMT1, 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)- (CHEMBL4648477) exhibits an IC50 of 2.6 µM [1]. By comparison, the commonly used reference PRMT1 inhibitor AMI-1 (also known as compound 7) shows an IC50 of 8.81 µM against the same target under comparable enzymatic conditions [2]. This represents a 3.4-fold improvement in PRMT1 inhibitory potency.
AMI-1: IC50 8.81 µM
Fold difference: 3.4×
| Evidence Dimension | PRMT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.6 µM (2,600 nM) |
| Comparator Or Baseline | AMI-1: IC50 = 8.81 µM |
| Quantified Difference | 3.4-fold lower IC50 (higher potency) |
| Conditions | Recombinant human His-tagged PRMT1 expressed in E. coli BL21 (DE3); biotin-labeled histone H4-20 substrate |
Why This Matters
For procurement decisions, the 3.4-fold potency advantage over AMI-1 means that lower compound concentrations are required to achieve equivalent PRMT1 inhibition in biochemical assays, reducing consumption of compound per experiment.
- [1] BindingDB. BDBM50550091. IC50 = 2.60E+3 nM for PRMT1 (Human). Assay: Inhibition of recombinant human His-tagged PRMT1 using biotin-labeled histone H4-20 substrate. View Source
- [2] Hendrickson-Rebizant T, et al. Table 1: AMI-1 IC50 = 8.81 µM for PRMT1. J Med Chem. 2024;67(18):15931-15946. PMC11440505. View Source
